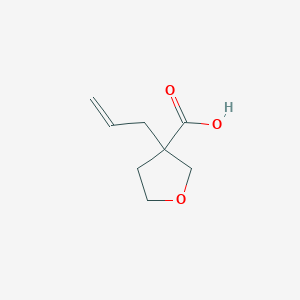
3-Prop-2-enyloxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-2-enyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is also known by its IUPAC name, 3-allyltetrahydro-3-furancarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O3/c1-2-3-8(7(9)10)4-5-11-6-8/h2H,1,3-6H2,(H,9,10) . This code provides a unique identifier for the molecule, which can be used to generate its structural formula.Scientific Research Applications
Enhanced Liquid Crystal Properties
Research on 1,3-dioxolane-terminated liquid crystals, closely related to the structure of 3-Prop-2-enyloxolane-3-carboxylic acid, shows that the introduction of 1,3-dioxolane as a terminal group significantly increases the positive dielectric anisotropy and birefringence. This makes them suitable for use in liquid crystal displays (LCDs) with lower threshold voltage, wider nematic range, and higher birefringence, thus enhancing display performance (Chen et al., 2015).
Propionic Acid Extraction
The extraction of propionic acid, an important carboxylic acid in the chemical industry, from aqueous waste streams and fermentation broth is a critical area of research. Studies focusing on reactive extraction using various extractants and modifiers have shown improved extraction efficiencies. This research is pivotal for the recovery of valuable chemicals from waste streams (Keshav et al., 2009).
Microbial Propionic Acid Production
Microbial fermentation is a promising method for producing propionic acid, a substance used in food, cosmetics, plastics, and pharmaceutical industries. Advances in metabolic engineering and bioprocessing technologies are paving the way for more efficient biological production routes, addressing challenges such as high downstream purification costs (Gonzalez-Garcia et al., 2017).
Stereoselective Formation of 1,3-Dioxolanes
The stereoselective formation of substituted 1,3-dioxolanes, through a three-component assembly involving alkenes, carboxylic acids, and silyl enol ethers, has been demonstrated. This method is significant for the synthesis of complex molecules with precise control over their three-dimensional structure (Shimogaki et al., 2015).
Catalytic Oxidation of Lignite
The catalytic oxidation of lignite to carboxylic acids using molecular oxygen in an aqueous FeCl3 solution represents an environmentally friendly approach to producing important industrial chemicals. This method minimizes the use of harmful catalysts and high temperatures, highlighting the potential for sustainable chemical production (Yang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-prop-2-enyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-3-8(7(9)10)4-5-11-6-8/h2H,1,3-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOQCVINBTWKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2681841.png)




![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2681847.png)


![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)
